1-(2-(3-Fluorophenoxy)phenyl)piperazine
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Overview
Description
1-(2-(3-fluorophenoxy)phenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-fluorophenoxy)phenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts or the condensation of halogeno-benzenes with piperazine. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-fluorophenoxy)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-(3-fluorophenoxy)phenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(2-(3-fluorophenoxy)phenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)piperazine: Similar structure but lacks the 3-fluorophenoxy group.
1-(4-fluorophenyl)piperazine: Similar structure with the fluorine atom in a different position.
1-(2,3-dichlorophenyl)piperazine: Contains chlorine atoms instead of fluorine.
Uniqueness
1-(2-(3-fluorophenoxy)phenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorophenoxy group may enhance its interactions with certain molecular targets, making it distinct from other piperazine derivatives .
Properties
Molecular Formula |
C16H17FN2O |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-[2-(3-fluorophenoxy)phenyl]piperazine |
InChI |
InChI=1S/C16H17FN2O/c17-13-4-3-5-14(12-13)20-16-7-2-1-6-15(16)19-10-8-18-9-11-19/h1-7,12,18H,8-11H2 |
InChI Key |
ZTEDPRVVBLHAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OC3=CC(=CC=C3)F |
Origin of Product |
United States |
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